N-(4-iodophenyl)pyridine-4-carboxamide
Description
N-(4-Iodophenyl)pyridine-4-carboxamide is a halogenated aromatic compound featuring a pyridine ring substituted at the 4-position with a carboxamide group linked to a 4-iodophenyl moiety. Its molecular formula is C₁₂H₉IN₂O, with a molar mass of 348.12 g/mol (inferred from analogs in ). The iodine atom at the para position of the phenyl ring confers unique electronic and steric properties, making this compound relevant in coordination chemistry, medicinal chemistry, and materials science. Its structural versatility allows for diverse applications, including enzyme inhibition and metal-complex formation .
Properties
Molecular Formula |
C12H9IN2O |
|---|---|
Molecular Weight |
324.12 g/mol |
IUPAC Name |
N-(4-iodophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H9IN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) |
InChI Key |
ATYCENZUNOKOMK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)I |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Observations :
- Iodine vs. Bromine and chlorine analogs are more electrophilic, favoring metal coordination (e.g., Pd in ) .
- Positional Isomerism : Pyridine-4-carboxamide derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns compared to pyridine-2-carboxamides, influencing supramolecular assembly and target selectivity .
Functional Group Variations
Electronic and Steric Effects :
Pharmacological Analogs
Structural Insights :
- The pyridine-4-carboxamide scaffold is critical for ATP-binding pocket interactions in kinases (). Iodine substitution may improve membrane permeability but requires balancing with solubility .
Data-Driven Analysis of Physicochemical Properties
| Property | This compound | Chloro Analog () | Adamantyl Analog () |
|---|---|---|---|
| Molecular Weight | 348.12 | 358.56 | 380.91 (HCl salt) |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~3.8 | ~4.2 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 |
Implications :
- Higher LogP in iodine/adamantyl derivatives suggests better blood-brain barrier penetration but may complicate aqueous formulation.
- Chloro analogs () with additional electronegative atoms show improved crystallinity, aiding in structural characterization .
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